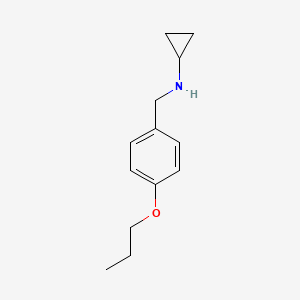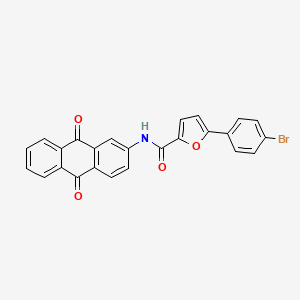![molecular formula C16H18BrNO B5186351 (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as 3-Br-PEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine involves its interaction with dopamine and serotonin receptors in the brain. This compound acts as an agonist for these receptors, leading to increased levels of these neurotransmitters. This, in turn, leads to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine have been extensively studied in animal models. This compound has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function. In addition, (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have potential anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its potential therapeutic applications in various fields of research. This compound has been found to have potential anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further research.
However, one of the limitations of using (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as seizures and respiratory depression. Therefore, careful dosing and monitoring are necessary when using (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments.
Orientations Futures
There are several future directions for the research of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine. One of the areas of interest is its potential therapeutic applications in the treatment of mood disorders such as depression and anxiety. Further studies are needed to investigate the efficacy and safety of this compound in human subjects.
In addition, the potential anticancer properties of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine warrant further investigation. Studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its potential as a therapeutic agent in the treatment of cancer.
Conclusion
In conclusion, (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 3-bromobenzyl bromide and 2-(3-methoxyphenyl)ethylamine in the presence of a base. (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been found to have potential therapeutic applications in various fields of research, including neuroscience, anti-inflammatory, analgesic, and anticancer research. However, careful dosing and monitoring are necessary when using this compound in lab experiments due to its potential toxicity. Further research is needed to investigate the efficacy and safety of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in human subjects and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine involves the reaction of 3-bromobenzyl bromide and 2-(3-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine as a white crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been found to have an affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Studies have shown that (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine can increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function.
In addition, (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been studied for its potential anti-inflammatory and analgesic effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Furthermore, (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have potential anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-7-3-4-13(11-16)8-9-18-12-14-5-2-6-15(17)10-14/h2-7,10-11,18H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHKXQIJYMSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)
![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)